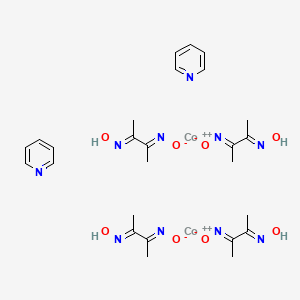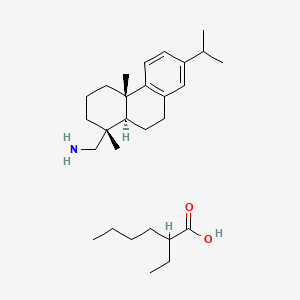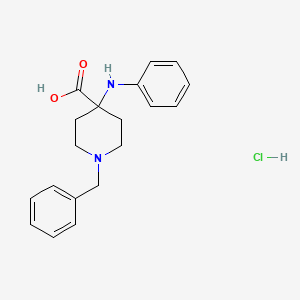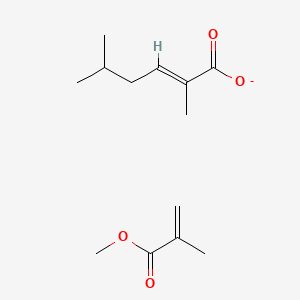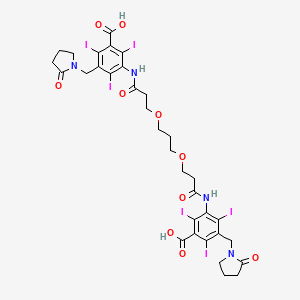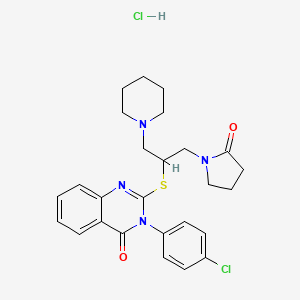
4,6-Diaminopyrimidin-5-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diaminopyrimidin-5-yl hydrogen sulfate is a chemical compound with the molecular formula C4H6N4O4S and a molecular weight of 206.18 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are significant in biochemistry as they are components of nucleic acids.
Preparation Methods
The synthesis of 4,6-Diaminopyrimidin-5-yl hydrogen sulfate typically involves the reaction of 4,6-diaminopyrimidine with sulfuric acid. The reaction conditions often require controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
4,6-Diaminopyrimidin-5-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6-Diaminopyrimidin-5-yl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4,6-Diaminopyrimidin-5-yl hydrogen sulfate involves its interaction with specific molecular targets. It can bind to nucleic acids and proteins, affecting their structure and function. The pathways involved in its action include the modulation of enzyme activity and the alteration of gene expression .
Comparison with Similar Compounds
4,6-Diaminopyrimidin-5-yl hydrogen sulfate can be compared with other pyrimidine derivatives, such as:
4,6-Diamino-5-formamidopyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
4,6-Diamino-2-methylpyrimidine: Another pyrimidine derivative with a methyl group at the 2-position, which alters its reactivity and biological activity
Properties
Molecular Formula |
C4H6N4O4S |
|---|---|
Molecular Weight |
206.18 g/mol |
IUPAC Name |
(4,6-diaminopyrimidin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H6N4O4S/c5-3-2(12-13(9,10)11)4(6)8-1-7-3/h1H,(H,9,10,11)(H4,5,6,7,8) |
InChI Key |
VNWIZGVHRMCFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)OS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


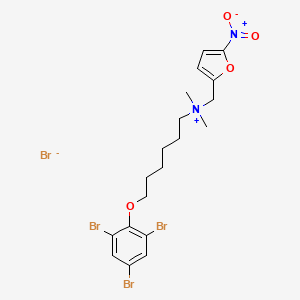
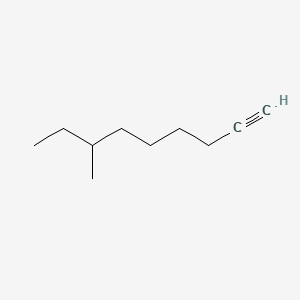
![2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide](/img/structure/B15345929.png)
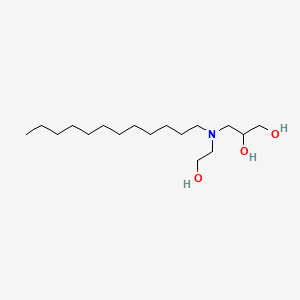
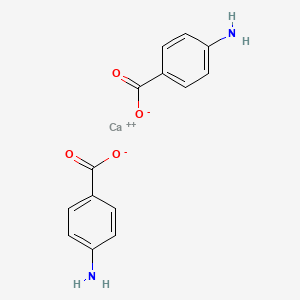
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
